1-(2,3-Dimethylbenzyl)azetidine
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Overview
Description
1-(2,3-Dimethylbenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered ring structure. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethylbenzyl)azetidine can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes such as the direct alkylation method mentioned above. The use of microwave irradiation and solid support can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azetidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,3-Dimethylbenzyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylbenzyl)azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in drug development and other applications .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings that are less stable than azetidines due to higher ring strain.
Pyrrolidines: These five-membered nitrogen-containing rings are more stable and less reactive compared to azetidines.
Piperidines: Six-membered nitrogen-containing rings that are commonly found in many natural products and pharmaceuticals.
Uniqueness: 1-(2,3-Dimethylbenzyl)azetidine stands out due to its four-membered ring structure, which provides a balance between reactivity and stability. This unique combination makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-[(2,3-dimethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-10-5-3-6-12(11(10)2)9-13-7-4-8-13/h3,5-6H,4,7-9H2,1-2H3 |
InChI Key |
GIMDDEZHNCUBCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN2CCC2)C |
Origin of Product |
United States |
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